
1,3-Difluoro-2,4-dimethoxybenzene
Overview
Description
1,3-Difluoro-2,4-dimethoxybenzene (CAS: 195136-69-7) is a fluorinated aromatic compound with the molecular formula C₈H₈F₂O₂ and a molecular weight of 174.14 g/mol . It is a liquid at room temperature, commercially available at 97% purity, and primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research . The compound features fluorine substituents at the 1- and 3-positions and methoxy groups at the 2- and 4-positions, creating a symmetrical substitution pattern that influences its electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2,4-dimethoxybenzene can be synthesized through several methods. One common approach involves the direct fluorination of 1,3-dimethoxybenzene using fluorinating agents such as trifluoromethyl hypofluorite. This reaction is typically carried out in a solvent like Freon at low temperatures (around -78°C) to ensure controlled fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with various functional groups replacing the fluorine atoms.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Chemistry
DFDMB serves as a building block in organic synthesis. Its structure allows for various substitution reactions , where fluorine atoms can be replaced with other functional groups. Additionally, it can undergo oxidation to form aldehydes or carboxylic acids and reduction to produce alcohols. These properties make it useful in synthesizing more complex organic molecules.
Biology
Research into the biological activity of DFDMB focuses on its interactions with biomolecules. The compound's ability to enhance binding affinity due to the presence of fluorine atoms makes it a candidate for studying enzyme inhibition and receptor modulation. For instance, similar compounds have shown potential as inhibitors of key metabolic enzymes in cancer cells. Interaction studies are crucial for elucidating its mechanism of action and potential therapeutic applications.
Medicinal Chemistry
DFDMB is explored for its potential use in drug development. The unique electronic properties conferred by its substituents may facilitate interactions with various biological targets, making it a promising pharmacophore in medicinal chemistry. Studies have indicated that compounds with similar structures can modulate biological pathways effectively.
Industrial Applications
In industry, DFDMB is utilized in producing specialty chemicals and materials with specific properties. Its ability to participate in coupling reactions allows for the creation of novel materials that can be tailored for specific applications in fields such as electronics and materials science .
Case Studies
Case Study 1: Enzyme Inhibition
Research has shown that DFDMB can act as an inhibitor for specific metabolic enzymes involved in cancer cell metabolism. The enhanced binding affinity due to fluorination may provide insights into developing targeted therapies.
Case Study 2: Material Science
In material science applications, DFDMB has been used as a precursor for synthesizing conducting polymers through electrochemical methods. Its unique properties enable the formation of materials with tailored electrical characteristics suitable for electronic devices .
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2,4-dimethoxybenzene involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Structural Analogs and Physical Properties
The table below summarizes key structural analogs of 1,3-difluoro-2,4-dimethoxybenzene, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
- Halogen Effects : Replacing fluorine with chlorine (e.g., 1-chloro-2,4-dimethoxybenzene) increases molecular weight marginally but significantly alters reactivity. Chlorine’s lower electronegativity and larger atomic radius compared to fluorine may reduce ring deactivation, making chloro derivatives more susceptible to electrophilic substitution .
- Functional Group Diversity : Allyl-substituted derivatives (e.g., 2-allyl-1,4-dimethoxybenzene) are naturally occurring in essential oils, highlighting their role in flavor and fragrance industries, whereas fluorinated analogs are exclusively synthetic .
Biological Activity
1,3-Difluoro-2,4-dimethoxybenzene is an organic compound with significant potential in various fields of research, particularly in medicinal chemistry and biological applications. Its unique structure, characterized by two fluorine atoms and two methoxy groups on a benzene ring, contributes to its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈F₂O₂. The positioning of the substituents on the benzene ring affects its electronic properties and biological activity. The fluorine atoms enhance the compound's ability to participate in hydrogen bonding, while the methoxy groups can influence its lipophilicity and overall reactivity.
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The compound's fluorine atoms can enhance binding affinity to target proteins or enzymes, potentially modulating biological pathways. This characteristic makes it a candidate for drug development and therapeutic applications.
Potential Mechanistic Pathways
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key metabolic enzymes, such as hexokinase in cancer cells. The presence of fluorine may enhance binding through stronger interactions compared to non-fluorinated analogs .
- Receptor Modulation : The electronic effects of the methoxy groups may facilitate interactions with receptors involved in various signaling pathways.
In Vitro Studies
Recent studies have explored the biological effects of fluorinated compounds similar to this compound. For instance, derivatives of 2-deoxy-D-glucose (2-DG) were tested for their ability to inhibit glycolysis in cancer cells. These studies revealed that fluorinated derivatives exhibited enhanced cytotoxic effects under hypoxic conditions, suggesting a potential pathway for the development of cancer therapeutics .
Compound | IC₅₀ (µM) | Biological Activity Description |
---|---|---|
This compound | TBD | Investigated for enzyme inhibition potential |
Fluorinated 2-DG Derivatives | <10 | Potent inhibition of glycolysis in GBM cells |
Synthesis and Applications
The synthesis of this compound can be achieved through direct fluorination methods involving reagents such as trifluoromethyl hypofluorite. Its applications extend beyond medicinal chemistry into materials science due to its unique chemical properties.
Comparative Analysis with Related Compounds
When compared with other difluorinated aromatic compounds like 1,4-Difluoro-2,5-dimethoxybenzene, this compound shows distinct reactivity profiles due to the different spatial arrangements of substituents. This can lead to variations in biological activity and potential therapeutic applications.
Compound | Positioning | Notable Properties |
---|---|---|
This compound | F at C1 & C3 | Enhanced enzyme interaction potential |
1,4-Difluoro-2,5-dimethoxybenzene | F at C1 & C4 | Different electronic properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,3-Difluoro-2,4-dimethoxybenzene, and what reaction conditions are optimal?
- Methodological Answer : The synthesis typically involves sequential nucleophilic aromatic substitution (NAS) reactions. Starting with 1,3-difluorobenzene, methoxy groups are introduced at positions 2 and 4. Key steps include:
Fluorine substitution : Use sodium methoxide (NaOMe) in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (80–120°C) for 12–24 hours.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Critical Considerations :
- Steric hindrance from adjacent substituents may reduce reaction efficiency.
- Anhydrous conditions are essential to prevent hydrolysis of intermediates.
Example Protocol (based on analogous compounds ):
Step | Reagent/Conditions | Target Position | Yield (%) |
---|---|---|---|
1 | NaOMe, DMF, 100°C | 2-methoxy | ~65 |
2 | NaOMe, DMSO, 120°C | 4-methoxy | ~50 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- <sup>19</sup>F NMR : Distinct signals for fluorine atoms at positions 1 and 3. Coupling constants (JF-F ~8–12 Hz) confirm proximity.
- <sup>1</sup>H NMR : Methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm, split by fluorine coupling).
- IR Spectroscopy : C-F stretches (~1100–1250 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion [M+H]<sup>+</sup> at m/z 190.1 (calculated for C8H8F2O2).
Q. How should researchers safely handle and store this compound?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, lab coat), work in a fume hood, and avoid inhalation/contact. Fluorinated aromatics may irritate mucous membranes .
- Storage : In amber glass vials under inert gas (N2 or Ar) at 2–8°C to prevent photodegradation.
- Waste Disposal : Incinerate via licensed hazardous waste facilities .
Advanced Research Questions
Q. How do electronic effects of fluorine and methoxy substituents influence reactivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Directing Effects :
- Fluorine : Strongly electron-withdrawing (-I effect), meta-directing.
- Methoxy : Electron-donating (+M effect), ortho/para-directing.
- Competition : In this compound, the dominant directing group (methoxy) determines EAS regioselectivity. For example, nitration occurs at the para position to the methoxy group (position 5).
- Kinetic vs. Thermodynamic Control : Use low temperatures to favor kinetic products (e.g., para-substitution), or high temperatures for thermodynamic stability.
Q. What strategies resolve conflicting data in reaction outcomes when using this compound as a precursor?
- Methodological Answer :
- Data Triangulation : Cross-validate results using HPLC (for purity), LC-MS (for structural confirmation), and <sup>19</sup>F NMR .
- Controlled Replicates : Repeat reactions with strict variable control (e.g., moisture, temperature).
- Computational Modeling : DFT calculations (e.g., Gaussian) predict regioselectivity and transition states to explain anomalies .
Q. In cross-coupling reactions, what catalytic systems optimize functionalization efficiency?
- Methodological Answer :
- Catalyst Selection : Pd(PPh3)4 or Pd(OAc)2 with ligands (XPhos, SPhos) for Suzuki-Miyaura couplings.
- Steric Effects : Methoxy groups at positions 2 and 4 hinder coupling at adjacent carbons. Optimize by using bulky substrates (e.g., aryl boronic esters).
- Reaction Conditions : Microwave-assisted synthesis (100–150°C, 30 min) improves yields in sterically hindered systems .
Properties
IUPAC Name |
1,3-difluoro-2,4-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYYVWUGEHVLDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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